1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine
Description
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is an organic compound featuring a thiophene ring substituted with a 2-fluorophenyl group at the 4-position and an ethanamine moiety at the 2-position. This structure combines aromatic heterocyclic (thiophene), fluorinated phenyl, and amine functionalities, making it a candidate for pharmacological and materials science research.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)thiophen-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNS/c1-8(14)12-6-9(7-15-12)10-4-2-3-5-11(10)13/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPUFUGCDNMDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine atom is added to the phenyl ring.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through nucleophilic substitution reactions, where an amine group is introduced to the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Ethanamine Derivatives
1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6)
- Structure : Lacks the 4-(2-fluorophenyl) substitution, featuring only a thiophene-ethanamine backbone.
- Properties : Molecular formula C₆H₉NS (Mol. Wt. 127.21 g/mol). Reported as a building block in drug synthesis, with a purity of 95% .
1-(5-(Phenylsulfonyl)thiophen-2-yl)ethanamine
- Structure : Features a phenylsulfonyl group at the 5-position of the thiophene ring.
- Synthesis : Prepared via reductive amination, yielding a yellow gel (43% yield). NMR data (δ 11.72, s, 1H) confirms amine protonation .
- Key Difference : Sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties and solubility compared to the fluorophenyl substituent.
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine and 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine
- Structures : Substitute 2-fluorophenyl with p-tolyl (para-methylphenyl) or o-tolyl (ortho-methylphenyl).
- Properties : Both share the molecular formula C₁₃H₁₅NS (Mol. Wt. 217.34 g/mol). CAS numbers: 1822646-31-0 (p-tolyl) and 2751575-85-4 (o-tolyl) .
- Key Differences :
- p-Tolyl : Methyl group enhances lipophilicity but lacks fluorine’s electronegativity.
- o-Tolyl : Steric hindrance from ortho-substitution may impede molecular interactions.
Fluorophenyl-Substituted Amines
(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1332832-14-0)
- Structure : Retains the fluorophenyl group but lacks the thiophene ring.
- Properties : Chiral amine used in asymmetric synthesis. The hydrochloride salt improves stability .
- Key Difference : Absence of thiophene limits π-π stacking interactions critical for binding in some biological targets.
2-(4-Fluorophenoxy)ethanamine Hydrochloride
- Structure: Fluorine is on a phenoxy group linked to ethanamine.
- Properties: Molecular formula C₈H₁₀FNO·HCl (Mol. Wt. 207.63 g/mol). Used in neuropharmacology studies .
- Key Difference : Ether linkage vs. thiophene alters electronic distribution and metabolic stability.
Complex Thiophene-Fluorophenyl Hybrids
Thiophene Fentanyl Hydrochloride
- Structure : Combines thiophene with a fentanyl-like pharmacophore. CAS 2306823-39-0, C₂₄H₂₆N₂OS·HCl (Mol. Wt. 435.01 g/mol) .
- Key Difference : Opioid receptor affinity due to the fentanyl backbone, highlighting how thiophene incorporation can modify potency in controlled substances.
ARN5187
- Structure: 4-[[[1-(2-Fluorophenyl)cyclopentyl]-amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol-trihydrochloride.
- Synthesis : Reductive amination of fluorophenyl cyclopentylamine with a benzaldehyde derivative .
- Key Difference : Cyclopentyl and piperazine groups introduce conformational rigidity, contrasting with the planar thiophene-ethanamine structure.
Structural and Functional Analysis
Electronic Effects
Data Tables
Table 1. Comparison of Key Thiophene-Ethanamine Derivatives
Table 2. Fluorophenyl-Containing Amines
Biological Activity
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a fluorophenyl group, which influences its electronic properties and biological activity. The specific arrangement of the fluorine atom on the phenyl ring is critical for its reactivity and interaction with biological targets.
The mechanism of action for 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine involves interactions with specific molecular targets, including receptors and enzymes. It may inhibit enzymes involved in disease pathways or activate receptors that elicit therapeutic responses. Understanding these mechanisms is essential for optimizing its use in drug development.
Antimicrobial Properties
Research indicates that 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, with IC50 values indicating potent antiproliferative activity.
Table 2: Anticancer Activity Against Various Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
| A549 (Lung Cancer) | 1.47 |
In a study examining the compound's effect on MCF-7 cells, it was found to induce apoptosis through the activation of caspase-3 and upregulation of p53 expression, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine on MCF-7 cells using flow cytometry to analyze apoptosis markers. The results showed that treatment with this compound led to increased levels of apoptotic markers compared to untreated controls, suggesting a mechanism involving programmed cell death .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The findings indicated that it could effectively reduce bacterial load in vitro, making it a candidate for further development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
